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molecular formula C2H2N2O B8650194 1,2,3-Oxadiazole CAS No. 11120-54-0

1,2,3-Oxadiazole

Cat. No. B8650194
M. Wt: 70.05 g/mol
InChI Key: WCPAKWJPBJAGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563950B2

Procedure details

for instance, chloromethoxynil, biphenox, chloronitrophene (CNP), acifluorfen (i.e. 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid and the like) and it's ethyl ester, acifluorfen-sodium, oxyfluorfen (i.e. 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-trifluoromethylbenzene), or oxadiazol (for instance, oxadiazon (i.e. 3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one) and the like);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acifluorfen-sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](C(F)(F)F)=[CH:5][C:4](Cl)=[C:3]([O:12][C:13]2[CH:14]=[CH:15][C:16]([N+]([O-])=O)=[C:17](C(O)=O)[CH:18]=2)[CH:2]=1.C1C(C(F)(F)F)=CC(Cl)=C(OC2C=CC([N+]([O-])=O)=C(C([O-])=O)C=2)C=1.[Na+].CCOC1C=C(OC2C=CC(C(F)(F)F)=CC=2Cl)C=CC=1[N+]([O-])=O.O1C=CN=N1.CC(OC1C=C(N2N=C(C(C)(C)C)OC2=O)C(Cl)=CC=1Cl)C>>[C:13]1([O:12][C:3]2[CH:2]=[CH:1][CH:6]=[CH:5][CH:4]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C(F)(F)F)Cl)OC=2C=CC(=C(C2)C(=O)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OC=2C=CC(=C(C(=O)O)C2)[N+](=O)[O-])C=CC(=C1)C(F)(F)F
Step Three
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acifluorfen-sodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC=1C=C(C=CC1[N+](=O)[O-])OC=2C=CC(=CC2Cl)C(F)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=NC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)OC=1C=C(C(=CC1Cl)Cl)N2C(=O)OC(=N2)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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